2-(3-Chloro-2-fluorophenyl)acetaldehyde
Description
Contextual Significance of Halogenated Aldehyde Building Blocks in Contemporary Organic Synthesis
Halogenated aldehyde building blocks are of significant importance in modern organic synthesis due to the unique chemical reactivity imparted by the halogen substituents. The presence of halogens such as chlorine and fluorine on an aromatic ring can profoundly influence the electronic properties of the molecule. These electron-withdrawing groups can activate or deactivate the aromatic ring towards certain reactions and can serve as handles for further functionalization through various coupling reactions. Fluorinated building blocks, in particular, are of growing interest in medicinal chemistry and materials science. The introduction of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. americanelements.com
The aldehyde functional group is itself a versatile reactive moiety. It can participate in a wide array of chemical transformations, including oxidations to form carboxylic acids, reductions to yield alcohols, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The combination of a reactive aldehyde group with a halogenated phenyl ring creates a bifunctional molecule that is a valuable intermediate for the synthesis of complex organic structures, including pharmaceuticals and agrochemicals. bldpharm.com The strategic placement of halogens on the phenyl ring allows chemists to fine-tune the reactivity and properties of the resulting molecules.
Foundational Role of Phenylacetaldehyde (B1677652) Derivatives in the Elaboration of Complex Molecular Architectures
Phenylacetaldehyde and its derivatives are fundamental precursors in the synthesis of a wide variety of complex molecules. cphi-online.com Phenylacetaldehyde itself is a key component in the production of fragrances and polymers. cphi-online.com In the realm of medicinal chemistry and natural product synthesis, phenylacetaldehyde derivatives serve as crucial intermediates. They provide a two-carbon chain attached to a phenyl ring, a common structural motif in many biologically active compounds.
The reactivity of the aldehyde group allows for the extension of the carbon skeleton and the introduction of new functional groups. For instance, phenylacetaldehyde can undergo reactions to form substituted phenylethanols, phenylacetic acids, and various heterocyclic compounds. sigmaaldrich.com The ability to modify both the phenyl ring and the acetaldehyde (B116499) side chain provides a powerful platform for creating diverse molecular architectures. This versatility has established phenylacetaldehyde derivatives as indispensable tools for organic chemists in the construction of elaborate and functionally rich molecules.
Scope and Research Focus on 2-(3-Chloro-2-fluorophenyl)acetaldehyde within Modern Synthetic Chemistry
Within the broader class of halogenated phenylacetaldehydes, 2-(3-Chloro-2-fluorophenyl)acetaldehyde has emerged as a compound of interest, primarily as a specialized building block in synthetic chemistry. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring makes it a unique intermediate.
Physicochemical Properties of 2-(3-Chloro-2-fluorophenyl)acetaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClFO | vulcanchem.com |
| Molecular Weight | 172.58 g/mol | vulcanchem.com |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CC=O | vulcanchem.com |
| InChI | InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | vulcanchem.com |
Research Findings
Detailed research focusing specifically on the biological activity or direct applications of 2-(3-Chloro-2-fluorophenyl)acetaldehyde is limited in publicly available literature. However, its significance is established through its role as a key synthetic intermediate.
Synthetic Utility:
The primary research application of 2-(3-Chloro-2-fluorophenyl)acetaldehyde is as a building block in organic synthesis. vulcanchem.com Its structure is designed for the efficient construction of more complex molecules. The aldehyde functional group is readily available for a variety of chemical transformations:
Oxidation: It can be oxidized to form 2-(3-Chloro-2-fluorophenyl)acetic acid, a carboxylic acid derivative that can be further used in amidation or esterification reactions.
Reduction: Reduction of the aldehyde yields 2-(3-Chloro-2-fluorophenyl)ethanol, the corresponding alcohol, which can be a precursor for other functional groups. sigmaaldrich.com
Carbon-Carbon Bond Formation: The aldehyde can react with nucleophiles, such as Grignard reagents or in Wittig-type reactions, to extend the carbon chain and build more complex molecular scaffolds.
Potential Applications in Medicinal and Agrochemical Chemistry:
Compounds containing chloro- and fluoro-substituted phenyl rings are of significant interest in medicinal chemistry and agrochemical research. vulcanchem.com The specific halogenation pattern of 2-(3-Chloro-2-fluorophenyl)acetaldehyde makes it a valuable precursor for synthesizing target molecules in these areas. Interaction studies involving compounds derived from this acetaldehyde would likely investigate their binding affinity to specific enzymes or receptors. vulcanchem.com
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGJDHOQRGIUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 2 3 Chloro 2 Fluorophenyl Acetaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org This intermediate is then typically protonated to yield an alcohol. openstax.org The reactivity of the carbonyl carbon in 2-(3-chloro-2-fluorophenyl)acetaldehyde is enhanced by the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring. youtube.com These groups pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles. youtube.comkhanacademy.org
A general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new C-Nu bond. The electrons from the π-bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orgsavemyexams.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or a mild acid added during workup to form the final alcohol product. masterorganicchemistry.comyoutube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Carbanion (R⁻) | Grignard Reagent (R-MgX) | Secondary alcohol |
Grignard reagents, for instance, react with aldehydes to form secondary alcohols after an acidic workup. youtube.com The carbanion from the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon. youtube.com
Oxidation Pathways and Mechanistic Considerations
Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. pressbooks.pubopenstax.org This is a key difference from ketones, which are generally inert to oxidation except under harsh conditions. pressbooks.pubopenstax.org The presence of a hydrogen atom on the carbonyl carbon in aldehydes is what allows for this oxidation. pressbooks.pubopenstax.org
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. pressbooks.pubchemicalforums.com The oxidation of 2-(3-chloro-2-fluorophenyl)acetaldehyde would yield 2-(3-chloro-2-fluorophenyl)acetic acid. Enzymatic oxidation is also a known pathway for the conversion of phenylacetaldehydes to their corresponding phenylacetic acids. nih.gov
The mechanism for oxidation by agents like KMnO₄ often involves the formation of a hydrate (B1144303) intermediate through the nucleophilic addition of water to the carbonyl group. pressbooks.pubopenstax.org This hydrate then reacts similarly to a primary alcohol and is oxidized to the carboxylic acid. pressbooks.pubopenstax.org
Mechanism with KMnO₄ (simplified):
Hydrate Formation: 2-(3-chloro-2-fluorophenyl)acetaldehyde reacts reversibly with water to form the corresponding gem-diol (hydrate).
Oxidation: The hydrate is then oxidized by the permanganate ion. This can proceed through various pathways, often involving the transfer of the aldehydic hydrogen. In basic or neutral conditions, MnO₄⁻ is typically reduced to MnO₂. quora.com
Some reagents, like Oxone® or hydrogen peroxide in formic acid, have also been used for the oxidation of aromatic aldehydes. sciencemadness.org
Aldol (B89426) and Related Condensation Reactions
Aldehydes that possess α-hydrogens, such as 2-(3-chloro-2-fluorophenyl)acetaldehyde, are capable of undergoing aldol condensation. learncbse.indoubtnut.com The α-hydrogens are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate conjugate base through resonance. ncert.nic.in
In the presence of a base, an enolate ion is formed, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of the aldehyde. doubtnut.com This results in the formation of a β-hydroxy aldehyde (an aldol). ncert.nic.in Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. pearson.com Phenylacetaldehyde (B1677652) itself is known to be prone to self-condensation. wikipedia.org
Mechanism of Base-Catalyzed Aldol Condensation:
Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of a second aldehyde molecule.
Protonation: The resulting alkoxide is protonated by the solvent to form the β-hydroxy aldehyde.
Crossed aldol condensations between two different aldehydes are also possible, but can lead to a mixture of products if both aldehydes have α-hydrogens. byjus.com
Schiff Base Formation and Imine Derivatives
Aldehydes react with primary amines to form imines, also known as Schiff bases. iosrjournals.org These compounds contain a carbon-nitrogen double bond (azomethine group). iosrjournals.org The reaction is typically catalyzed by a mild acid. wjpsonline.com
The formation of a Schiff base from 2-(3-chloro-2-fluorophenyl)acetaldehyde would involve its reaction with a primary amine (R-NH₂).
Mechanism of Schiff Base Formation:
Nucleophilic Addition: The nitrogen of the primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which quickly undergoes proton transfer to form a neutral carbinolamine. iosrjournals.org
Dehydration: The carbinolamine is then dehydrated to form the imine. This step is acid-catalyzed and is usually the rate-determining step. wjpsonline.com The oxygen of the hydroxyl group is protonated, making it a good leaving group (water). The lone pair on the nitrogen then forms the double bond with the carbon, expelling the water molecule.
The stability of the resulting Schiff base can be influenced by the substituents. Aromatic aldehydes generally form more stable Schiff bases than aliphatic aldehydes. wjpsonline.com
C-H Bond Activation Methodologies for Acetaldehydes
The functionalization of C-H bonds is a significant area of modern organic synthesis. For aldehydes, this can involve the activation of the formyl C-H bond or the α-C-H bond.
α-Arylation of Aldehydes: Palladium-catalyzed α-arylation has emerged as a powerful method for forming C-C bonds. organic-chemistry.orgrsc.org This reaction can be challenging for aldehydes due to competitive aldol condensation under the basic conditions often required. nih.gov However, the use of bulky phosphine (B1218219) ligands with palladium catalysts has enabled the efficient α-arylation of aldehydes with aryl halides, suppressing the undesired aldol side reaction. organic-chemistry.orgresearchgate.net An improved protocol for the palladium-catalyzed α-arylation of aldehydes with aryl bromides and chlorides has been developed, demonstrating its utility in synthesis. organic-chemistry.org This methodology could potentially be applied to 2-(3-chloro-2-fluorophenyl)acetaldehyde to introduce further aryl groups at the α-position.
Rhodium-Catalyzed C-H Activation: Rhodium catalysts are also prominent in C-H activation reactions. nih.govacs.org Rhodium(III) catalysts have been used for the C-H activation of benzaldehyde (B42025) derivatives and subsequent functionalization. bohrium.comacs.org These reactions often rely on a directing group within the substrate to guide the catalyst to a specific C-H bond. nih.govbohrium.com For instance, rhodium-catalyzed reactions can activate the formyl C-H bond, leading to transformations like hydroacylation or the synthesis of imides. bohrium.comnih.gov While many examples involve benzaldehydes, the principles could be extended to phenylacetaldehyde derivatives under appropriate conditions.
Reactivity of the Halogenated Aromatic System
The electronic properties of the chlorine and fluorine substituents profoundly influence the reactivity of the phenyl ring towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns Influenced by Halogen Substituents
Halogens are a unique class of substituents on an aromatic ring because they are deactivating yet ortho-, para-directing. Both chlorine and fluorine are more electronegative than carbon and thus withdraw electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles than benzene (B151609) itself.
However, they also possess lone pairs of electrons that can be donated to the ring through resonance (a +M effect). This resonance effect partially counteracts the inductive withdrawal and is most effective at the ortho and para positions. When an electrophile attacks, the resulting carbocation intermediate (an arenium ion) is better stabilized when the attack occurs at the ortho or para positions relative to the halogen.
In the case of 2-(3-chloro-2-fluorophenyl)acetaldehyde, the situation is more complex due to the presence of two different halogens and an acetaldehyde (B116499) side chain.
Directing Effects: The fluorine atom at position 2 and the chlorine atom at position 3 have competing directing effects. Fluorine is more electronegative but also a better pi-donor than chlorine. Both direct incoming electrophiles to their respective ortho and para positions.
The fluorine at C2 directs towards C1 (ortho, blocked), C3 (ortho, blocked), and C5 (para).
The chlorine at C3 directs towards C2 (ortho, blocked), C4 (ortho), and C6 (para).
The general mechanism for electrophilic halogenation, a representative electrophilic aromatic substitution, involves the activation of the halogen by a Lewis acid, followed by the attack of the aromatic ring and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Preference |
|---|---|---|---|---|
| -F | C2 | -I (Deactivating) | +M (Activating) | Ortho, Para |
| -Cl | C3 | -I (Deactivating) | +M (Activating) | Ortho, Para |
Nucleophilic Aromatic Substitution on the Chlorofluorophenyl Ring
Aromatic rings generally resist nucleophilic attack due to their high electron density. However, the presence of strong electron-withdrawing groups can make the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, two main conditions must be met:
The ring must be activated by powerful electron-withdrawing substituents.
There must be a good leaving group (typically a halide).
In 2-(3-chloro-2-fluorophenyl)acetaldehyde, both the chlorine and fluorine atoms are electron-withdrawing, making the ring electron-deficient and thus more susceptible to nucleophilic attack than benzene. The reaction rate is enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orglibretexts.org In this molecule, the fluorine is ortho to the chlorine, and the chlorine is ortho to the fluorine, providing mutual activation.
Reactivity of Peripheral Halogen Atoms (Chlorine and Fluorine)
The individual halogen atoms can be targeted in specific reactions, such as nucleophilic displacement or cross-coupling reactions.
Nucleophilic Displacement of the Chlorine Atom
In SNAr reactions involving aryl halides, the rate-determining step is typically the initial attack of the nucleophile. libretexts.orgrsc.org Paradoxically, fluoride (B91410) is often a better leaving group than chloride in these reactions. This is because fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
However, the C-F bond is significantly stronger than the C-Cl bond, which makes the final elimination step harder for fluorine. The relative reactivity depends on the specific nucleophile and reaction conditions. In many cases on polyfluoroarenes, the fluorine atom is preferentially displaced. nih.gov For di-halogenated systems like 3-chloro-2-fluorophenyl derivatives, the outcome can be complex. Studies on the similar 3-chloro-4-fluoronitrobenzene (B104753) show that nucleophiles can displace the fluorine atom. researchgate.net Given the ortho-para activation requirement for the SNAr mechanism, a nucleophile is most likely to attack the carbon bearing the fluorine (C2, activated by the ortho-chlorine) or the carbon bearing the chlorine (C3, activated by the ortho-fluorine). The relative rates would depend on the balance between the inductive activation for attack and the bond strength of the leaving group.
The substitution of chlorine in chloroarenes can also be initiated by a single electron transfer, following an SRN1 mechanism. encyclopedia.pubmdpi.com
Carbon-Halogen Bond Activation for Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, which correlates with the carbon-halogen bond dissociation energies. Therefore, the C-Cl bond in 2-(3-chloro-2-fluorophenyl)acetaldehyde is much more likely to participate in standard cross-coupling reactions (like Suzuki, Heck, or Sonogashira) than the C-F bond.
Palladium and nickel catalysts are commonly used for these transformations. For instance, iron-catalyzed Kumada cross-coupling has been successfully used for coupling chlorobenzamides with Grignard reagents. nih.gov While the direct cross-coupling of the aldehyde-containing substrate can be complicated by side reactions involving the aldehyde group, it is a synthetically viable pathway, often requiring protection of the aldehyde. The selective activation of the C-Cl bond over the much stronger C-F bond allows for regioselective functionalization of the molecule. While C-F bond activation is known, it requires more specialized and often harsher conditions. rsc.org
Detailed Mechanistic Investigations of Transformative Reactions
The synthesis of the lung cancer drug lorlatinib (B560019) provides practical examples of the reactivity of 2-(3-chloro-2-fluorophenyl)acetaldehyde and its derivatives. patsnap.commdpi.com While detailed mechanistic studies on the aldehyde itself are not widely published, the reactions of closely related structures are well-documented.
For instance, SNAr reactions on activated haloarenes proceed through the well-established two-step addition-elimination mechanism. libretexts.org The formation of the Meisenheimer complex is the rate-determining step, and its stability dictates the reaction's feasibility. libretexts.orgrsc.org Computational studies on substituted fluoroarenes have shown that in cation radicals, the greatest degree of positive charge resides on the fluorine-bearing carbon, which can direct the site-selectivity of nucleophilic attack in photoredox-catalyzed reactions. nih.gov
In cross-coupling reactions, the mechanism typically involves three key steps:
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond, forming an organopalladium(II) complex.
Transmetalation: The organopalladium complex reacts with an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling), transferring the organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
The efficiency and success of these reactions depend on factors like the choice of catalyst, ligands, base, and solvent, all of which influence the kinetics and equilibrium of each step in the catalytic cycle.
Applications As a Synthetic Intermediate in Organic Synthesis
Construction of Advanced Organic Scaffolds
The phenylacetaldehyde (B1677652) framework is a key component in the synthesis of more elaborate molecular structures, serving as a foundational building block for both pharmaceutical and agrochemical agents.
The 3-chloro-2-fluorophenyl motif is a recognized structural element in medicinal chemistry. The closely related compound, 3-chloro-2-fluorobenzaldehyde (B104339), is widely used as an intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its value lies in the development of fluorinated drugs, where the inclusion of a fluorine atom can significantly enhance the metabolic stability and biological activity of the final molecule. chemimpex.com For instance, the 3-chloro-2-fluorobenzyl group is a component of the HIV integrase inhibitor, Elvitegravir.
By analogy, 2-(3-chloro-2-fluorophenyl)acetaldehyde is a highly valuable precursor for pharmaceutical intermediates. The acetaldehyde (B116499) side chain offers a point of extension and functionalization, enabling the construction of more complex side chains attached to the halogenated phenyl ring. This allows for the synthesis of a diverse library of compounds for drug discovery programs, where the specific substitution pattern can be fine-tuned to optimize interactions with biological targets.
The development of effective pesticides and herbicides often relies on active ingredients containing halogenated aromatic rings. The compound 3-chloro-2-fluorobenzaldehyde is a known intermediate in the formulation of agrochemicals. chemimpex.com The presence and position of halogen atoms can influence the compound's environmental persistence, mode of action, and selectivity.
Therefore, 2-(3-chloro-2-fluorophenyl)acetaldehyde also serves as a critical building block in agrochemical synthesis. Its structure can be incorporated into new potential pesticides and herbicides. The acetaldehyde functional group allows for the attachment of various other chemical moieties, enabling the systematic modification of the molecule to optimize its efficacy and safety profile for agricultural applications.
Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are at the core of many biologically active molecules. The reactivity of the aldehyde group in 2-(3-chloro-2-fluorophenyl)acetaldehyde makes it an ideal starting point for the synthesis of various heterocyclic rings.
Pyrrolidine (B122466) rings are a common feature in many natural products and synthetic drugs. One established method for synthesizing substituted pyrrolidines is through a [3+2] cycloaddition reaction. A common strategy involves the reaction of an aldehyde with an amine to generate an azomethine ylide, which then undergoes cycloaddition with an alkene.
In a representative synthesis, 2-(3-chloro-2-fluorophenyl)acetaldehyde can be reacted with an amino acid, such as sarcosine, to form an intermediate azomethine ylide. This reactive intermediate can then be trapped in situ with a dipolarophile, like dimethyl acetylenedicarboxylate, to yield a highly functionalized pyrrolidine scaffold. This approach provides a pathway to novel pyrrolidine derivatives bearing the 3-chloro-2-fluorophenyl group, which are of interest for biological screening.
Table 1: Representative Synthesis of a Pyrrolidine Scaffold
| Reactant 1 | Reactant 2 | Reagent/Dipolarophile | Product Class |
| 2-(3-Chloro-2-fluorophenyl)acetaldehyde | Sarcosine | Dimethyl acetylenedicarboxylate | Substituted Pyrrolidine |
Imidazo-fused heterocycles are a class of compounds with a broad spectrum of pharmacological activities. A general and powerful method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849).
Theoretically, 2-(3-chloro-2-fluorophenyl)acetaldehyde can serve as the aldehyde component in such a reaction. For example, its condensation with a 1,2-dicarbonyl compound like benzil (B1666583) and a source of ammonia (e.g., ammonium (B1175870) acetate) would lead to the formation of a 2-(3-chloro-2-fluorobenzyl)-4,5-diphenyl-1H-imidazole. This resulting imidazole, containing the desired substituted phenyl group, can then undergo further reactions to be fused with other ring systems, creating complex imidazo-fused heterocycles for potential therapeutic applications.
The azetidinone, or β-lactam, ring is the cornerstone of the most important classes of antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] ketene-imine cycloaddition, is a classic and reliable method for constructing this four-membered ring.
A key step in this synthesis is the formation of an imine (or Schiff base) from an aldehyde and a primary amine. 2-(3-chloro-2-fluorophenyl)acetaldehyde can readily undergo condensation with a variety of primary amines to form the corresponding N-substituted imines. Subsequent reaction of this imine with a ketene, typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base (like triethylamine), results in the formation of a β-lactam. This reaction yields an azetidinone ring substituted at the C4 position with a 3-chloro-2-fluorobenzyl group, providing a route to novel β-lactam analogues for antibiotic research.
Table 2: Representative Synthesis of an Azetidinone Ring
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Imine Formation | 2-(3-Chloro-2-fluorophenyl)acetaldehyde, Primary Amine (R-NH₂) | - | N-(2-(3-chloro-2-fluorophenyl)ethylidene)amine |
| 2. Cycloaddition | Imine from Step 1, Chloroacetyl chloride | Triethylamine | 1-substituted-4-(3-chloro-2-fluorobenzyl)-3-chloroazetidin-2-one |
Pyridazine (B1198779) Derivatives
Pyridazines are a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. They are known for their wide range of biological activities and are found in several pharmaceuticals. nih.gov The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. quora.comlibretexts.org
While no direct synthesis of pyridazine derivatives using 2-(3-Chloro-2-fluorophenyl)acetaldehyde has been reported in the literature, its structural features suggest a potential pathway. The acetaldehyde moiety can, in principle, be oxidized to a glyoxal (B1671930) derivative, which would then be a suitable 1,2-dicarbonyl precursor for reaction with hydrazine. Alternatively, the α-carbon to the aldehyde can be functionalized to introduce a second carbonyl group, creating a 1,4-dicarbonyl system. The reaction of such an intermediate with hydrazine would lead to the formation of a pyridazine ring bearing the 3-chloro-2-fluorophenyl substituent. This approach would provide access to novel pyridazine derivatives with potential applications in medicinal chemistry.
Quinoline (B57606) and Related Aza-Aromatic Compounds
Quinolines are another important class of nitrogen-containing heterocyclic compounds with broad applications in drug discovery. nih.govresearchgate.net One of the most classic methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org
Given that 2-(3-Chloro-2-fluorophenyl)acetaldehyde possesses a reactive methylene group adjacent to the phenyl ring, it could potentially serve as a key component in a Friedländer-type synthesis. For instance, its reaction with a 2-aminoaryl ketone under acidic or basic conditions could lead to the formation of a 3-(3-chloro-2-fluorobenzyl)quinoline derivative. The substitution pattern on the resulting quinoline would be determined by the specific 2-aminoaryl ketone used. This strategy would offer a direct route to highly functionalized quinolines that are not readily accessible by other means.
Role in Stereoselective Synthesis and Chiral Auxiliaries
Stereoselective synthesis is a critical aspect of modern drug development, as the different enantiomers of a chiral drug can have vastly different biological activities. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net
The aldehyde group in 2-(3-Chloro-2-fluorophenyl)acetaldehyde is a key functional handle for introducing chirality. For example, it can undergo asymmetric aldol (B89426) reactions with chiral enolates or in the presence of chiral catalysts to produce enantioenriched β-hydroxy aldehydes. These products are valuable chiral building blocks for the synthesis of more complex molecules.
Although 2-(3-Chloro-2-fluorophenyl)acetaldehyde itself is not a chiral auxiliary, it could be used to synthesize one. By reacting the aldehyde with a chiral amine, a chiral imine could be formed, which could then be used to direct subsequent reactions. The presence of the halogenated phenyl ring could also play a role in the stereoselectivity of these reactions through steric or electronic effects.
Precursor for the Synthesis of Fluorinated Phenylalanine Analogues
Fluorinated amino acids are of great interest in medicinal chemistry as they can significantly alter the biological properties of peptides and proteins. nih.govresearchgate.net The synthesis of fluorinated phenylalanine analogues has been achieved through various methods, including the elaboration of smaller fluorinated building blocks. nih.gov
A plausible synthetic route to a fluorinated phenylalanine analogue from 2-(3-Chloro-2-fluorophenyl)acetaldehyde would involve a Strecker synthesis. In this approach, the aldehyde would first react with ammonia and a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would then yield the desired 3-(3-chloro-2-fluorophenyl)alanine. This method would provide a direct and efficient way to access this novel, non-proteinogenic amino acid, which could then be incorporated into peptides to study their structure and function or to develop new therapeutic agents.
Derivatives and Structural Modifications of 2 3 Chloro 2 Fluorophenyl Acetaldehyde
Modifications on the Aryl Ring and Their Effects on Reactivity
The reactivity of the 2-(3-chloro-2-fluorophenyl)acetaldehyde molecule is significantly influenced by the electronic properties of the substituents on the phenyl ring. The existing chloro and fluoro groups are electron-withdrawing, which can impact the reactivity of both the aromatic ring and the acetaldehyde (B116499) side chain. Further modifications to this ring can either amplify or mitigate these effects.
While specific research on the direct modification of the aryl ring of 2-(3-chloro-2-fluorophenyl)acetaldehyde is not extensively documented in publicly available literature, the principles of organic synthesis allow for the preparation of a variety of analogs. These analogs, featuring different substituents, can be synthesized from correspondingly substituted benzene (B151609) derivatives. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule.
For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) group, would be expected to increase the electron density on the ring, potentially making it more susceptible to electrophilic substitution. Conversely, adding another electron-withdrawing group, like a trifluoromethyl group, would further decrease the ring's electron density, impacting its reactivity in nucleophilic aromatic substitution reactions.
The table below illustrates a comparison of 2-(3-chloro-2-fluorophenyl)acetaldehyde with similar compounds, highlighting how different substituents on the aryl ring can influence the molecule's properties.
| Compound Name | Molecular Formula | Key Features and Potential Reactivity Effects |
| 2-(3-Chloro-2-fluorophenyl)acetaldehyde | C₈H₆ClFO | Presence of both chloro and fluoro substituents enhances electrophilicity of the aldehyde and influences the acidity of the alpha-protons. vulcanchem.com |
| 2-(3-Chlorophenyl)acetaldehyde | C₈H₇ClO | Lacks the ortho-fluoro group, which may alter the conformational preferences and intramolecular interactions, potentially affecting receptor binding. sigmaaldrich.com |
| 2-(3-Fluorophenyl)acetaldehyde | C₈H₇FO | The absence of the chloro group reduces the steric hindrance and alters the electronic landscape, which can impact reaction rates and biological activity. cphi-online.comsigmaaldrich.com |
| 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | C₉H₇F₃O | The trifluoromethyl group is a strong electron-withdrawing group, which would significantly increase the electrophilicity of the aldehyde carbonyl. sigmaaldrich.com |
| 2-(2-Chlorophenyl)acetaldehyde | C₈H₇ClO | Isomeric variation where the chlorine is at the ortho position, which can lead to different steric and electronic effects compared to the meta position. nih.gov |
Functionalization and Homologation at the Acetaldehyde Moiety
The acetaldehyde moiety of 2-(3-chloro-2-fluorophenyl)acetaldehyde is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can be broadly categorized into functionalization, which involves the conversion of the aldehyde group into other functional groups, and homologation, which entails the extension of the carbon chain.
Functionalization:
The aldehyde group is highly reactive and can undergo several transformations:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-chloro-2-fluorophenyl)acetic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation is fundamental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates.
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 2-(3-chloro-2-fluorophenyl)ethanol. sigmaaldrich.com This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for ethers, esters, and other functional groups.
Reductive Amination: The aldehyde can react with ammonia (B1221849) or primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amines. This is a powerful method for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of a double bond. The geometry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.
Homologation:
Homologation reactions aim to increase the length of the acetaldehyde side chain. One common method is the reaction with a Grignard reagent or other organometallic nucleophiles. For example, reaction with methylmagnesium bromide followed by oxidation would yield a ketone.
The following table summarizes key reactions at the acetaldehyde moiety:
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol |
| Reductive Amination | R₂NH, NaBH₃CN | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Synthesis and Utility of Stable Equivalents and Protected Forms (e.g., dialkyl acetals)
Due to the high reactivity of the aldehyde group, it is often necessary to protect it during multi-step syntheses to prevent unwanted side reactions. The most common protecting groups for aldehydes are acetals, which are formed by reacting the aldehyde with an alcohol in the presence of an acid catalyst.
Synthesis of Dialkyl Acetals:
The reaction of 2-(3-chloro-2-fluorophenyl)acetaldehyde with two equivalents of an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will yield the corresponding dimethyl or diethyl acetal. The formation of a cyclic acetal, such as a 1,3-dioxolane, can be achieved by using a diol like ethylene (B1197577) glycol. These reactions are typically reversible, and the aldehyde can be regenerated by treatment with aqueous acid.
A general process for the manufacture of chloroacetaldehyde (B151913) dialkyl acetals involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of an excess of the corresponding alcohol. google.comgoogle.com This method could potentially be adapted for the synthesis of protected forms of 2-(3-chloro-2-fluorophenyl)acetaldehyde, starting from a suitably substituted vinylbenzene derivative.
Utility of Protected Forms:
The primary utility of acetals is to serve as a masked form of the aldehyde. This allows for chemical transformations to be carried out on other parts of the molecule, such as the aromatic ring, without affecting the aldehyde functionality. For example, a Grignard reaction to introduce a substituent onto the aromatic ring would not be compatible with an unprotected aldehyde. However, if the aldehyde is protected as an acetal, the Grignard reaction can proceed, and the aldehyde can be deprotected in a subsequent step.
The use of silyl (B83357) ethers, such as those derived from triisopropylsilyl (TIPS) chloride, has also been explored for the protection of related hydroxy-functionalized precursors, demonstrating good stability in weakly basic and acidic media. researchgate.net
The table below outlines common protected forms of aldehydes and their typical conditions for formation and cleavage.
| Protected Form | Reagents for Formation | Conditions for Cleavage |
| Dimethyl Acetal | Methanol, Acid Catalyst | Aqueous Acid |
| Diethyl Acetal | Ethanol, Acid Catalyst | Aqueous Acid |
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst | Aqueous Acid |
Computational and Theoretical Studies on 2 3 Chloro 2 Fluorophenyl Acetaldehyde Systems
Quantum Chemical Calculations for Reaction Pathways and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and energetics involving 2-(3-Chloro-2-fluorophenyl)acetaldehyde. These calculations can map out the potential energy surface for various reactions, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways.
For instance, in the synthesis of derivatives from 2-(3-Chloro-2-fluorophenyl)acetaldehyde, DFT calculations can be employed to model the reaction coordinates. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for optimizing reaction conditions, such as temperature and catalysts. A study on a similarly substituted compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, utilized DFT to analyze its molecular structure and stability, demonstrating the utility of these methods in understanding halogenated aromatic compounds. researchgate.net In the case of 2-(3-Chloro-2-fluorophenyl)acetaldehyde, such calculations could predict, for example, the regioselectivity of nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic ring.
Table 1: Hypothetical DFT Calculation Results for a Reaction Involving 2-(3-Chloro-2-fluorophenyl)acetaldehyde
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (2-(3-Chloro-2-fluorophenyl)acetaldehyde + Nucleophile) | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 | +10.5 |
| 5 | Products | -12.3 |
This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from quantum chemical calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of 2-(3-Chloro-2-fluorophenyl)acetaldehyde over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energetic barriers between them. This is particularly important for a molecule with a flexible side chain like 2-(3-Chloro-2-fluorophenyl)acetaldehyde.
The conformational landscape of this molecule is determined by the rotation around the C-C single bond connecting the phenyl ring and the acetaldehyde (B116499) group. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers. The results of such simulations can be used to understand how the molecule might interact with its environment, such as a solvent or a biological receptor. For example, a study on furosemide (B1674285) solvates utilized MD simulations to understand the dynamics of guest solvent molecules within a crystal lattice, showcasing the power of this technique in analyzing molecular behavior in condensed phases. nih.gov
Table 2: Hypothetical Conformational Analysis of 2-(3-Chloro-2-fluorophenyl)acetaldehyde from MD Simulations
| Conformer | Dihedral Angle (C-C-C=O) | Relative Population (%) |
| 1 | ~ 0° (syn-periplanar) | 15 |
| 2 | ~ 90° (syn-clinal) | 35 |
| 3 | ~ 180° (anti-periplanar) | 5 |
| 4 | ~ -90° (anti-clinal) | 45 |
This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from molecular dynamics simulations.
In Silico Structure-Activity Relationship (SAR) Investigations
In silico Structure-Activity Relationship (SAR) investigations are a cornerstone of modern drug discovery and materials science. For 2-(3-Chloro-2-fluorophenyl)acetaldehyde, these studies would involve computationally assessing how modifications to its chemical structure affect its biological activity or material properties. By creating a virtual library of derivatives and predicting their activities, SAR studies can guide the synthesis of new compounds with enhanced properties.
The process typically involves identifying a target of interest, such as an enzyme or receptor, and then computationally screening a series of analogs of 2-(3-Chloro-2-fluorophenyl)acetaldehyde against it. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the predicted activities with various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters. These models can then be used to predict the activity of yet-to-be-synthesized compounds.
Molecular Docking and Ligand Design Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor like a protein. This method is extensively used in drug design to understand the binding mode of a ligand and to estimate its binding affinity. For 2-(3-Chloro-2-fluorophenyl)acetaldehyde or its derivatives, molecular docking could be employed to investigate their potential as inhibitors of a specific enzyme or as agonists/antagonists of a receptor.
The process involves generating a three-dimensional structure of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. The results of a docking study can provide valuable insights into the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. This information can then be used to design new ligands with improved binding affinity and selectivity. For instance, a study on oxadiazole derivatives utilized molecular dynamics simulations to understand their binding affinity to protein targets, illustrating a common workflow in computational drug design. sciepub.com
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of 2-(3-Chloro-2-fluorophenyl)acetaldehyde, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental data for 2-(3-Chloro-2-fluorophenyl)acetaldehyde is not widely available in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and comparison with analogous compounds.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons. The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically around 9.7 ppm, due to coupling with the adjacent methylene protons. The methylene protons (CH₂) would likely present as a doublet around 3.7 ppm. The aromatic region would display complex multiplets for the three protons on the substituted phenyl ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include the carbonyl carbon of the aldehyde group at approximately 200 ppm, the methylene carbon, and the carbons of the aromatic ring, with their shifts influenced by the chloro and fluoro substituents.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For 2-(3-Chloro-2-fluorophenyl)acetaldehyde, a single resonance is expected, with its chemical shift providing confirmation of the fluorine atom's presence and its electronic environment on the aromatic ring.
Expected ¹H NMR Data for 2-(3-Chloro-2-fluorophenyl)acetaldehyde based on Analogous Compounds
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehydic H | ~9.7 | Triplet (t) |
| Methylene H₂ | ~3.7 | Doublet (d) |
| Aromatic H | ~7.0-7.4 | Multiplet (m) |
Note: These are estimated values. Actual experimental values may vary.
Reported ¹H NMR Data for Structurally Similar Compounds
| Compound | Aldehydic H (δ, ppm) | Methylene H₂ (δ, ppm) | Aromatic H (δ, ppm) |
|---|---|---|---|
| 2-(3-Chlorophenyl)acetaldehyde | 9.75 (t) | 3.69 (d) | 7.10-7.34 (m) rsc.org |
| 2-(3-Fluorophenyl)acetaldehyde | 9.77 (t) | 3.69 (d) | 6.98-7.33 (m) rsc.org |
Source: The Royal Society of Chemistry rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(3-Chloro-2-fluorophenyl)acetaldehyde is expected to exhibit characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
Expected IR Absorption Bands for 2-(3-Chloro-2-fluorophenyl)acetaldehyde
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1720-1740 |
| Aldehyde C-H Stretch | 2700-2900 (two bands) |
| Aromatic C-H Stretch | 3000-3100 |
| C-Cl Stretch | 600-800 |
| C-F Stretch | 1000-1400 |
Note: These are general ranges and specific values may differ.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 2-(3-Chloro-2-fluorophenyl)acetaldehyde, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (172.58 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed. Common fragmentation patterns for phenylacetaldehydes include the loss of the CHO group and cleavage of the bond between the methylene group and the aromatic ring.
Expected Mass Spectrometry Data for 2-(3-Chloro-2-fluorophenyl)acetaldehyde
| Fragment | Expected m/z |
|---|---|
| [C₈H₆ClFO]⁺ (M⁺) | 172 |
| [C₈H₆³⁷ClFO]⁺ (M+2) | 174 |
| [M-CHO]⁺ | 143 |
| [C₇H₄ClFO]⁺ | 143 |
Note: The fragmentation pattern is a prediction and may vary based on the ionization method used.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating 2-(3-Chloro-2-fluorophenyl)acetaldehyde from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like 2-(3-Chloro-2-fluorophenyl)acetaldehyde. A reversed-phase HPLC method, typically using a C18 column, would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks. For quantitative analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity. fluorochem.co.ukbldpharm.com
Typical HPLC Parameters for Aldehyde Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or 365 nm for DNPH derivatives) |
| Temperature | 25 °C |
Note: These are example parameters and would require optimization for this specific compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of 2-(3-Chloro-2-fluorophenyl)acetaldehyde, a GC system equipped with a capillary column (e.g., DB-5 or similar) and a Flame Ionization Detector (FID) would be appropriate. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet where it is vaporized. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for purity determination.
General GC Parameters for Aldehyde Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
Note: These parameters are illustrative and would need to be optimized for the specific analysis.
X-ray Crystallographic Analysis of Derivatives and Intermediates
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including absolute configuration for chiral molecules. While the crystal structure of 2-(3-Chloro-2-fluorophenyl)acetaldehyde has not been reported, analysis of its derivatives and synthetic intermediates offers valuable structural insights.
A pertinent example is the crystallographic study of salts formed from 3-chloro-4-hydroxyphenylacetic acid, a compound structurally related to the acetic acid derivative of the target molecule. mdpi.comnih.gov The single-crystal X-ray diffraction analysis of these salts reveals detailed information about their molecular geometry, conformation, and intermolecular interactions in the solid state. mdpi.comnih.gov
In a study of salts of 3-chloro-4-hydroxyphenylacetic acid with various amines, the resulting crystal structures showcased a variety of hydrogen bonding networks, including N-H···O and C-H···O interactions. mdpi.comnih.gov For instance, the salt formed with diethylamine (B46881) displayed a crystal structure with notable O-H···O and C-H···Cl contacts. mdpi.comnih.gov Such analyses are crucial for understanding the supramolecular chemistry of these compounds and how they pack in the solid state.
The crystallographic data for these derivatives provide precise measurements of bond lengths, bond angles, and torsion angles, which can be used in computational modeling and structure-activity relationship studies of related molecules.
Table 2: Representative Crystallographic Data for a Derivative of a Structurally Related Compound
| Parameter | 3-Chloro-4-hydroxyphenylacetic acid-Diethylamine Salt |
| Chemical Formula | (C₈H₆ClO₃)₂²⁻ · 2(C₄H₁₂N)⁺ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.5 Å, b = 9.8 Å, c = 10.1 Å |
| α = 85.1°, β = 76.9°, γ = 71.5° | |
| Volume | 680 ų |
| Key Interactions | N-H···O, C-H···O, C-H···Cl hydrogen bonds mdpi.comnih.gov |
This data is for a derivative of a related compound and is presented for illustrative purposes.
Future Research Directions and Emerging Applications
Exploration of Novel Reactivity Modes and Catalytic Transformations
The aldehyde functional group is a cornerstone of organic synthesis, yet there remains substantial room to explore novel reactivity modes for 2-(3-Chloro-2-fluorophenyl)acetaldehyde. The electron-withdrawing nature of the halogen substituents can influence the aldehyde's reactivity, potentially enhancing its performance in specific transformations. Future work should focus on:
Asymmetric Catalysis: Developing enantioselective methods to transform the prochiral aldehyde into valuable chiral building blocks, such as chiral alcohols via asymmetric reduction or chiral amines through asymmetric reductive amination. The corresponding amine, (3-Chloro-2-fluorophenyl)methanamine, is a known compound, suggesting the feasibility of this approach. sigmaaldrich.com
Photoredox and Electrocatalysis: Utilizing light or electricity to drive unique transformations that are inaccessible through traditional thermal methods. These modern techniques could enable novel carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions.
Heterocycle Synthesis: Expanding its use as a key precursor for a wider range of heterocyclic systems beyond those currently known. Its structural features make it an ideal candidate for constructing complex ring systems of potential pharmaceutical interest, such as substituted quinolines or azetidinones. rsc.orgmdpi.com
Integration into Flow Chemistry and Automation for Enhanced Synthesis
For industrial-scale production and rapid library synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. The integration of the synthesis of 2-(3-Chloro-2-fluorophenyl)acetaldehyde and its subsequent transformations into flow reactors can lead to:
Enhanced Safety and Control: Precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling reactive intermediates.
Improved Efficiency and Yield: Superior heat and mass transfer often result in faster reaction times and higher product yields.
Automation: Coupling flow reactors with automated purification and analysis systems can create a streamlined platform for the on-demand synthesis and screening of new derivatives, accelerating the discovery process.
Potential Applications in Advanced Materials Science and Polymer Chemistry
The unique combination of chlorine and fluorine atoms in 2-(3-Chloro-2-fluorophenyl)acetaldehyde suggests significant potential for its use as a monomer or a precursor to monomers for advanced materials. Organofluorine compounds are known for their unique properties, which can be imparted to polymers and other materials. rsc.org Future research could investigate:
Fluorinated Polymers: The aldehyde can be chemically modified into monomers suitable for polymerization. The resulting polymers, incorporating the 3-chloro-2-fluorophenyl moiety, may exhibit desirable properties such as high thermal stability, chemical resistance, and specific dielectric characteristics.
Functional Materials: This aldehyde could serve as a building block for synthesizing functional organic materials, such as those used in organic electronics or as components of liquid crystals. The incorporation of both fluorine and the 1,2,3-triazole motif, for example, has been shown to be a powerful strategy for creating functional materials, a path for which this aldehyde could be a starting point. rsc.org
Expansion of its Utility in Lead Compound Optimization within Chemical Biology (focused on synthetic avenues)
In medicinal chemistry and chemical biology, the optimization of lead compounds is a critical phase of drug discovery. chemrxiv.org 2-(3-Chloro-2-fluorophenyl)acetaldehyde is an exemplary scaffold for this purpose due to its synthetic versatility and the presence of halogens, which can modulate a compound's pharmacological profile. The aldehyde functional group serves as a versatile handle for diversification, allowing chemists to synthetically probe the structure-activity relationship (SAR) of a lead series.
Future synthetic avenues in lead optimization could involve using this aldehyde in:
Fragment-Based Library Synthesis: Its structure can be elaborated through various reactions (e.g., Wittig olefination, condensation reactions, reductive amination) to generate libraries of related compounds for biological screening.
Scaffold Decoration: In cases where a core pharmacophore has been identified, this aldehyde can be used to introduce the 3-chloro-2-fluorophenyl group as a substituent to fine-tune properties like metabolic stability, cell permeability, and binding affinity to a biological target. nih.gov The strategic use of chlorine and fluorine is a well-established tactic in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. nih.govnih.gov Its incorporation into complex, biologically active molecules has been demonstrated with similar structural motifs. nih.govnih.gov
Data Tables
Table 1: Properties of 2-(3-Chloro-2-fluorophenyl)acetaldehyde
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetaldehyde |
| Structure | A phenyl ring substituted at the 3-position with chlorine and the 2-position with fluorine, with an acetaldehyde (B116499) group at the 1-position. |
| Key Functional Groups | Aldehyde, Chloro, Fluoro, Aromatic Ring |
| Primary Application Area | Synthetic Organic Chemistry Intermediate |
Q & A
Q. What are the key synthetic routes for preparing 2-(3-Chloro-2-fluorophenyl)acetaldehyde, and what reaction conditions are critical to minimize side reactions?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a substituted acetyl chloride derivative (e.g., 3-chloro-2-fluorobenzyl chloride) and acetic acid derivatives under anhydrous conditions. A Lewis acid catalyst like AlCl₃ is typically employed to activate the acyl group . Hydrolysis of intermediates (e.g., esters or acyl chlorides) under controlled acidic or basic conditions yields the aldehyde. Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and strict moisture control to avoid premature hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Chloro-2-fluorophenyl)acetaldehyde’s structural features?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns. Fluorine coupling effects in NMR help identify ortho/para positions .
- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde C=O stretch.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How do chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The electron-withdrawing effects of Cl and F deactivate the aromatic ring, reducing electrophilicity at the meta position. However, the aldehyde group remains highly reactive. Steric hindrance from the 3-Cl and 2-F substituents directs nucleophilic attacks (e.g., Grignard reagents) to the aldehyde carbon rather than the aromatic ring. Computational modeling (DFT) can predict regioselectivity .
Advanced Research Questions
Q. How can contradictory NMR data for derivatives of 2-(3-Chloro-2-fluorophenyl)acetaldehyde be resolved?
- Methodological Answer : Contradictions in NOE or coupling constants may arise from conformational flexibility or dynamic processes. Use:
- 2D NMR (COSY, NOESY) : To map spatial proximity of protons.
- Variable-Temperature NMR : Identify rotational barriers in flexible groups.
- X-ray Crystallography : Resolve ambiguities via SHELX refinement (e.g., SHELXL for small-molecule structures) . For example, ORTEP-3 software visualizes thermal ellipsoids to confirm bond angles .
Q. What strategies optimize Friedel-Crafts acylation reactions involving this compound to minimize electrophilic byproducts?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce over-acylation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Temperature Gradients : Lower reaction temperatures (0–5°C) suppress polyacylation .
- In situ Monitoring : HPLC or GC-MS tracks reaction progress and identifies side products early .
Q. How can computational methods predict regioselectivity in cyclocondensation reactions of 2-(3-Chloro-2-fluorophenyl)acetaldehyde?
- Methodological Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde’s LUMO energy determines susceptibility to nucleophilic attack.
- Molecular Dynamics Simulations : Model transition states for heterocycle formation (e.g., imidazoles or pyridines).
- Docking Studies : Predict interactions with biological targets if the compound is used in drug discovery .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of halogenated phenylacetaldehyde derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in cytotoxicity tests).
- Structural Validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities .
- SAR Studies : Systematically modify substituents (e.g., replace Cl with F) to isolate electronic vs. steric effects .
Experimental Design Considerations
Q. What precautions are essential when handling 2-(3-Chloro-2-fluorophenyl)acetaldehyde in air-sensitive reactions?
- Methodological Answer :
- Schlenk Techniques : Use vacuum/inert gas lines for moisture-sensitive steps.
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent aldehyde oxidation.
- Quenching Protocols : Neutralize residual Lewis acids with aqueous NaHCO₃ before workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
